(3S)-3-sulfanylpyrrolidine-1-carbaldehyde
Overview
Description
(3S)-3-sulfanylpyrrolidine-1-carbaldehyde is a chemical compound characterized by a pyrrolidine ring substituted with a sulfanyl group at the third position and an aldehyde group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-sulfanylpyrrolidine-1-carbaldehyde typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino acids or other nitrogen-containing compounds.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions using thiol reagents.
Aldehyde Functionalization: The aldehyde group can be introduced through oxidation reactions of primary alcohols or by formylation reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, utilizing large-scale reactors and continuous flow processes to enhance yield and purity.
Types of Reactions:
Oxidation: The aldehyde group can undergo oxidation to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Thiol reagents for introducing the sulfanyl group.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
(3S)-3-sulfanylpyrrolidine-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (3S)-3-sulfanylpyrrolidine-1-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The aldehyde group can participate in various biochemical reactions, including Schiff base formation with amines.
Comparison with Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle.
Pyrrolidine-1-carbaldehyde: Lacks the sulfanyl group.
3-sulfanylpyrrolidine: Lacks the aldehyde group.
Uniqueness: (3S)-3-sulfanylpyrrolidine-1-carbaldehyde is unique due to the presence of both the sulfanyl and aldehyde functional groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
IUPAC Name |
(3S)-3-sulfanylpyrrolidine-1-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NOS/c7-4-6-2-1-5(8)3-6/h4-5,8H,1-3H2/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZTVLNLSJFWCLG-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1S)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901260610 | |
Record name | (3S)-3-Mercapto-1-pyrrolidinecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901260610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156380-33-5 | |
Record name | (3S)-3-Mercapto-1-pyrrolidinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=156380-33-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3S)-3-Mercapto-1-pyrrolidinecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901260610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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